2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile
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Overview
Description
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Interactions
The compound 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is related to the broader field of chemical synthesis and molecular interactions, particularly in the context of designing compounds with specific electronic and optical properties. A study by İçli-Özkut et al. (2013) explored the synthesis and properties of furan and benzochalcogenodiazole based polymers, emphasizing the importance of donor-acceptor-donor approaches in creating materials with desirable electronic characteristics, such as low band gaps and multicolor chromism at different redox states (İçli-Özkut et al., 2013).
Antimicrobial and Antitumor Activities
Compounds containing the thiadiazole moiety, similar to the one , have been investigated for their biological activities. Research by Başoğlu et al. (2013) on azole derivatives, including those with furan and thiadiazole units, revealed some compounds' antimicrobial activities. These studies underscore the potential of thiadiazole derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Electronic and Optical Properties
The electronic and optical properties of compounds like this compound are crucial for applications in materials science. For instance, the study of furan and benzochalcogenodiazole based polymers by İçli-Özkut et al. reveals how the structural design can impact a material's electrochemical properties, enabling the development of multichromic materials with applications in sensing and display technologies (İçli-Özkut et al., 2013).
Molecular Aggregation and Interaction Studies
Understanding the aggregation behavior of molecules containing furan and thiadiazole units can provide insights into their potential applications in molecular electronics and photonics. Matwijczuk et al. (2016) demonstrated how solvent effects influence the aggregation of similar compounds, impacting their fluorescence properties. These findings highlight the importance of solvent interactions in designing materials with specific optical characteristics (Matwijczuk et al., 2016).
Mechanism of Action
Target of Action
The compound “2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile” contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives often exhibit biological activity and can interact with various targets such as receptors or enzymes .
Mode of Action
The interaction of “this compound” with its targets could involve various types of chemical interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. The specific mode of action would depend on the nature of the target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, if it interacts with a receptor involved in signal transduction, it could influence the associated signaling pathway .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations. Boronic esters, for example, are known to be susceptible to hydrolysis, especially at physiological pH .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the downstream effects of these interactions .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, boronic esters are known to be only marginally stable in water .
Properties
IUPAC Name |
2-[[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c20-12-15-4-1-2-5-16(15)13-23-9-7-14(8-10-23)18-21-22-19(25-18)17-6-3-11-24-17/h1-6,11,14H,7-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSIQDYDHBSBAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CC=CC=C4C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.